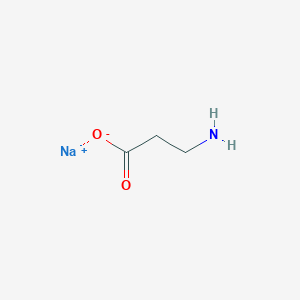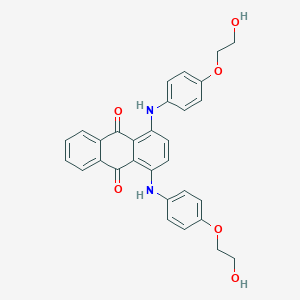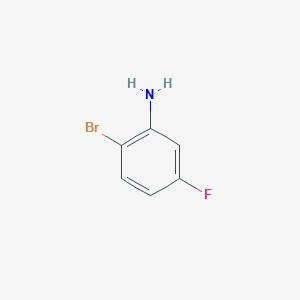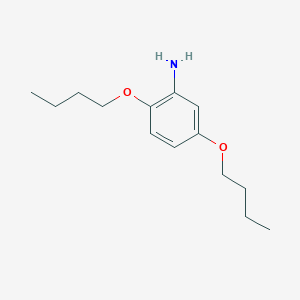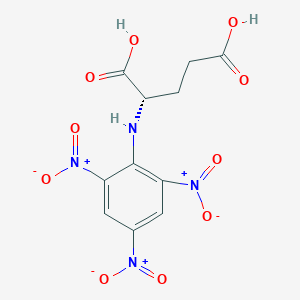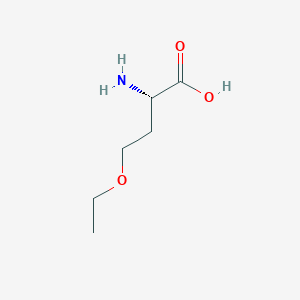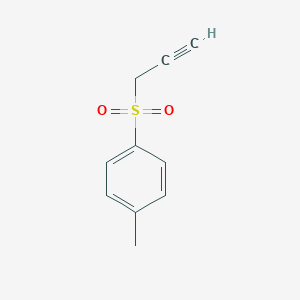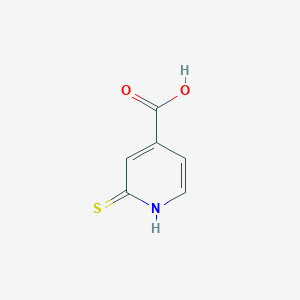
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)-, also known as DEHPD, is a chemical compound that belongs to the class of dienes. It is widely used in scientific research for its unique properties and has been found to have various applications in different fields.
Mécanisme D'action
The mechanism of action of 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- is not fully understood. However, it has been found to act as a chelating agent for metal ions. It forms stable complexes with metal ions, which can be used in catalytic reactions. 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has also been found to have potential as a molecular switch due to its ability to undergo reversible photoisomerization.
Effets Biochimiques Et Physiologiques
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is not considered to be a major health hazard. It has been used in laboratory experiments to study the effects of metal ions on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of complex organic molecules. It is also an effective ligand for metal ions, which can be used in catalytic reactions. However, the limitations of 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- include its limited solubility in water and its potential to form unstable complexes with some metal ions.
Orientations Futures
There are several future directions for the use of 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- in scientific research. One potential application is in the development of new catalysts for organic synthesis. 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has been found to be an effective ligand for various metal ions, which can be used in catalytic reactions. Another potential application is in the development of new materials with unique properties. 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has been used as a building block for the synthesis of complex organic molecules, which can be used in the development of new materials. Finally, 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has potential as a molecular switch due to its ability to undergo reversible photoisomerization, which can be used in the development of new sensors and other devices.
Méthodes De Synthèse
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- can be synthesized through the Diels-Alder reaction between 1,3-cyclohexadiene and 1,2-bis(phenylsulfonyl)ethylene. The reaction is carried out under reflux in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The resulting product is a yellowish liquid that can be purified through distillation or column chromatography.
Applications De Recherche Scientifique
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has been widely used in scientific research for its unique properties. It has been found to be an effective ligand for various metal ions such as copper, nickel, and palladium. It has also been used as a building block for the synthesis of complex organic molecules. 1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- has been found to have potential applications in the fields of organic synthesis, catalysis, and materials science.
Propriétés
Numéro CAS |
19474-73-8 |
|---|---|
Nom du produit |
1,5-Hexadiene, 3,4-diethyl-1,6-diphenyl-, (E,E)- |
Formule moléculaire |
C22H26 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(1E,5E)-3,4-diethyl-6-phenylhexa-1,5-dienyl]benzene |
InChI |
InChI=1S/C22H26/c1-3-21(17-15-19-11-7-5-8-12-19)22(4-2)18-16-20-13-9-6-10-14-20/h5-18,21-22H,3-4H2,1-2H3/b17-15+,18-16+ |
Clé InChI |
PYUGQSOLFINKJP-YTEMWHBBSA-N |
SMILES isomérique |
CCC(C(/C=C/C1=CC=CC=C1)CC)/C=C/C2=CC=CC=C2 |
SMILES |
CCC(C=CC1=CC=CC=C1)C(CC)C=CC2=CC=CC=C2 |
SMILES canonique |
CCC(C=CC1=CC=CC=C1)C(CC)C=CC2=CC=CC=C2 |
Synonymes |
(1E,5E)-3,4-Diethyl-1,6-diphenyl-1,5-hexadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



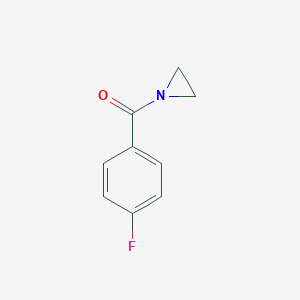
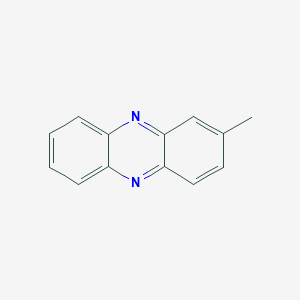
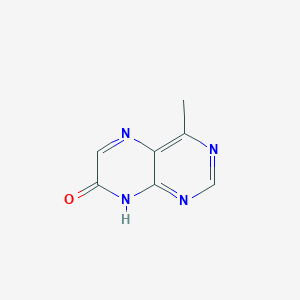
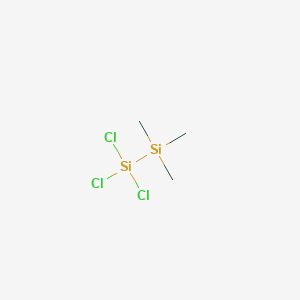
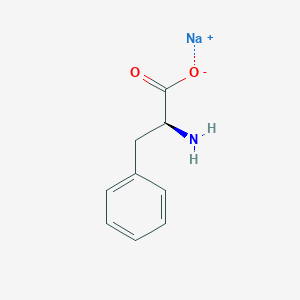
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
